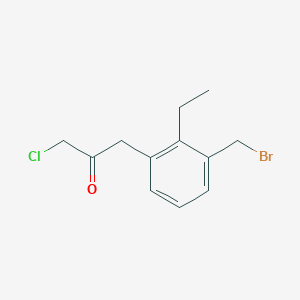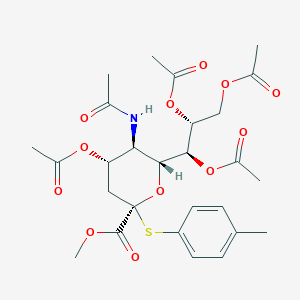
4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester is a complex organic compound with the molecular formula C27H35NO12S and a molecular weight of 597.63 g/mol . This compound is a derivative of neuraminic acid, often referred to as sialic acid, which plays a crucial role in various biological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester involves multiple steps. The reaction conditions typically involve the use of acetic anhydride, pyridine, and other reagents under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetylated positions.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, pyridine, hydrogen peroxide, sodium borohydride, and lithium aluminum hydride . Reaction conditions vary but often involve controlled temperatures and specific solvents like DMSO, MeOH, DMF, DCM, and EtOAc .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or thiols .
Applications De Recherche Scientifique
4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound’s acetyl and thio groups play a crucial role in its binding affinity and reactivity . It may interact with enzymes and receptors, influencing various biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 4,7,8,9-tetra-O-acetyl-N-acetylneuraminate
- 2,4,7,8,9-Penta-O-acetyl-N-acetylneuraminic acid methyl ester
Uniqueness
4-Methyphenyl 4,7,8,9-tetra-O-acetyl-2-thio-beta-N-acetylneuraminic acid methyl ester is unique due to the presence of the 4-methylphenyl and thio groups, which confer distinct chemical properties and reactivity compared to other neuraminic acid derivatives .
Propriétés
Formule moléculaire |
C27H35NO12S |
|---|---|
Poids moléculaire |
597.6 g/mol |
Nom IUPAC |
methyl (2R,4S,5R,6R)-5-acetamido-4-acetyloxy-2-(4-methylphenyl)sulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate |
InChI |
InChI=1S/C27H35NO12S/c1-14-8-10-20(11-9-14)41-27(26(34)35-7)12-21(37-17(4)31)23(28-15(2)29)25(40-27)24(39-19(6)33)22(38-18(5)32)13-36-16(3)30/h8-11,21-25H,12-13H2,1-7H3,(H,28,29)/t21-,22+,23+,24+,25+,27+/m0/s1 |
Clé InChI |
WLSBSWPJPZISSF-XDRRYPFFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S[C@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
SMILES canonique |
CC1=CC=C(C=C1)SC2(CC(C(C(O2)C(C(COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B14076349.png)
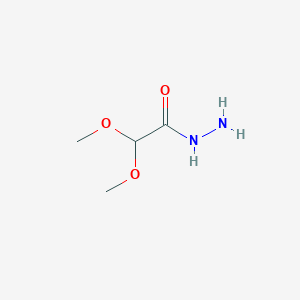

![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)

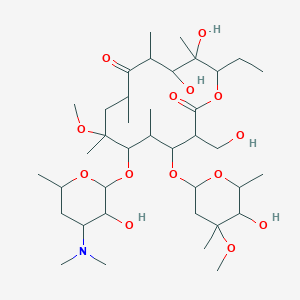



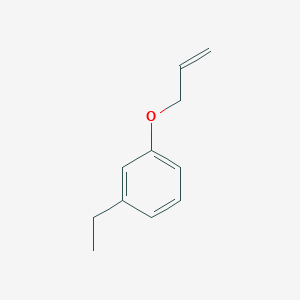
![spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14076409.png)
